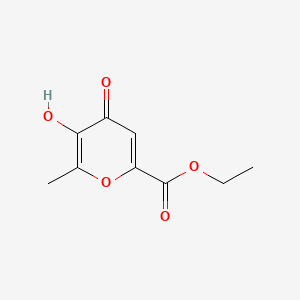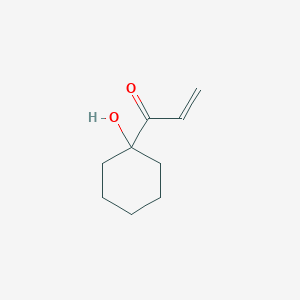
2-Propen-1-one, 1-(1-hydroxycyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-(1-hydroxycyclohexyl)- is a chemical compound known for its unique structure and properties It is a derivative of propenone, featuring a hydroxycyclohexyl group attached to the propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(1-hydroxycyclohexyl)- typically involves the reaction of cyclohexanone with an appropriate propenone derivative under controlled conditions. One common method involves the aldol condensation reaction, where cyclohexanone is reacted with an aldehyde or ketone in the presence of a base catalyst. The reaction conditions often include:
Temperature: Typically between 25-50°C
Catalyst: Base catalysts such as sodium hydroxide or potassium hydroxide
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of 2-Propen-1-one, 1-(1-hydroxycyclohexyl)- may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(1-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
2-Propen-1-one, 1-(1-hydroxycyclohexyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties, such as UV-curable resins.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(1-hydroxycyclohexyl)- involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s reactivity allows it to participate in various biochemical reactions, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxycyclohexyl phenyl ketone
- Cyclohexanone derivatives
- Propenone derivatives
Uniqueness
2-Propen-1-one, 1-(1-hydroxycyclohexyl)- is unique due to its specific combination of a hydroxycyclohexyl group with a propenone backbone. This structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
22082-46-8 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(1-hydroxycyclohexyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-8(10)9(11)6-4-3-5-7-9/h2,11H,1,3-7H2 |
InChI Key |
QGYDGVZQQKUMQO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


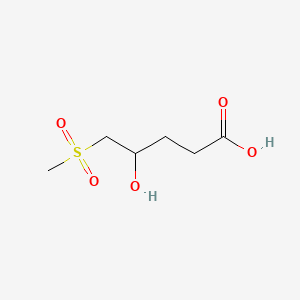
![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)

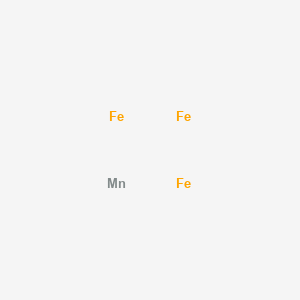
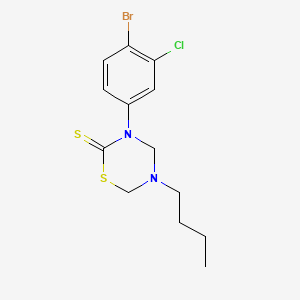
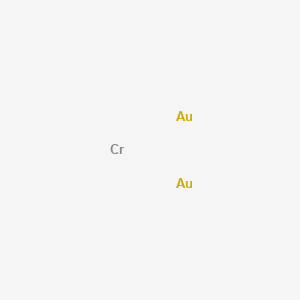
![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)

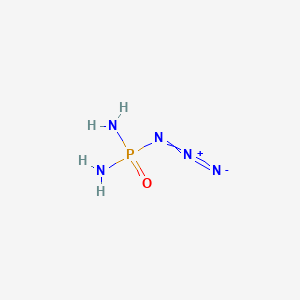
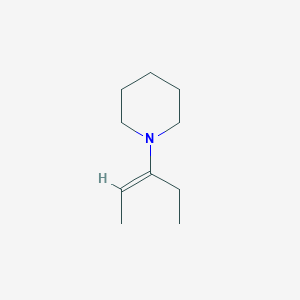
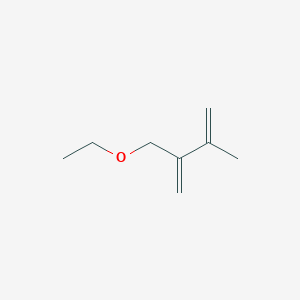
![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
